molecular formula C19H37AlO5 B13753541 Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- CAS No. 56208-99-2

Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)-

Cat. No.: B13753541
CAS No.: 56208-99-2
M. Wt: 372.5 g/mol
InChI Key: GSQFXVZDKYFRCE-UHFFFAOYSA-L
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Description

Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- is a mixed-ligand aluminum complex featuring two 2-ethylhexanoate (C₈H₁₅O₂⁻) ligands and one isopropoxide (C₃H₇O⁻) ligand. The substitution of hydroxyl with isopropoxide in this compound likely enhances its solubility in organic solvents and alters its reactivity. Such complexes are typically synthesized via reactions between aluminum precursors (e.g., aluminum isopropoxide) and carboxylic acids. Applications may include coatings, adhesives, and catalytic systems, as suggested by related compounds in regulatory and industrial contexts .

Properties

CAS No.

56208-99-2

Molecular Formula

C19H37AlO5

Molecular Weight

372.5 g/mol

IUPAC Name

[2-ethylhexanoyloxy(propan-2-yloxy)alumanyl] 2-ethylhexanoate

InChI

InChI=1S/2C8H16O2.C3H7O.Al/c2*1-3-5-6-7(4-2)8(9)10;1-3(2)4;/h2*7H,3-6H2,1-2H3,(H,9,10);3H,1-2H3;/q;;-1;+3/p-2

InChI Key

GSQFXVZDKYFRCE-UHFFFAOYSA-L

Canonical SMILES

CCCCC(CC)C(=O)O[Al](OC(C)C)OC(=O)C(CC)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- typically involves the reaction of 2-ethylhexanoic acid with aluminum isopropoxide. The reaction is carried out under controlled temperature and anhydrous conditions to prevent hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where 2-ethylhexanoic acid and aluminum isopropoxide are mixed in the presence of a solvent such as toluene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- involves its ability to form stable complexes with various substrates. The aluminum center acts as a Lewis acid, facilitating the formation of coordination bonds with electron-rich species. This property is particularly useful in catalysis, where the compound can activate substrates and lower the activation energy of chemical reactions .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of Aluminum, bis(2-ethylhexanoato-kappaO)(2-propanolato)- with analogous aluminum complexes:

Compound Name CAS Number Formula Ligands Molecular Weight Key Properties
Aluminum, bis(2-ethylhexanoato-κO)(2-propanolato)- Not explicitly listed C₁₉H₃₇AlO₅ (calculated) 2×2-ethylhexanoate, 1×isopropoxide ~360.4 Likely solid, high thermal stability, low water solubility
Bis(2-ethylhexanoato-κO)hydroxyaluminum 30745-55-2 C₁₆H₃₁AlO₅ 2×2-ethylhexanoate, 1×hydroxyl 330.39 White powder, mp >177°C, moderate water solubility
Aluminum, bis(9-octadecenoato-κO)(2-propanolato)- 127765-30-4 C₃₉H₇₃AlO₅ 2×oleate, 1×isopropoxide 648.98 Lipophilic, high molecular weight, likely viscous liquid
Aluminum, [dodecyl 3-(oxo-κO)butanoato-κO]bis(2-propanolato)- 84400-07-7 Not provided 1×dodecyl β-ketoester, 2×isopropoxide N/A Hydrophobic, potential surfactant applications

Functional and Application Comparisons

  • Catalytic Activity : The hydroxyl variant (CAS 30745-55-2) is used as a precursor in catalysis due to its Lewis acidity . The isopropoxide variant may exhibit enhanced reactivity in esterification or polymerization reactions due to the stronger basicity of the alkoxide ligand.
  • Material Science: The oleate-containing analog (CAS 127765-30-4) is suited for hydrophobic coatings or lubricants due to its long alkyl chains . In contrast, the 2-ethylhexanoate/isopropoxide combination balances solubility and thermal stability, making it ideal for adhesives in food-contact materials, as seen in FDA-approved analogs .
  • Toxicity and Safety: The hydroxyl variant requires precautions against dust inhalation , while the benzoate/isopropoxide analog (bis(benzoate-O)(2-propanolato)aluminum) is deemed safe for indirect food contact, indicating low toxicity .

Research Findings

  • Synthesis: Aluminum carboxylate/alkoxide complexes are typically prepared via ligand exchange reactions.
  • Thermal Stability : The hydroxyl variant (CAS 30745-55-2) decomposes above 177°C, while the isopropoxide variant likely has higher thermal stability due to reduced hydrogen bonding .
  • Solubility: The 2-ethylhexanoate ligands impart solubility in nonpolar solvents, whereas the oleate analog (CAS 127765-30-4) is insoluble in water but miscible with oils .

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